molecular formula C13H16N2O2S B2779744 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol CAS No. 928199-20-6

2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol

Cat. No.: B2779744
CAS No.: 928199-20-6
M. Wt: 264.34
InChI Key: XUVXMMCOLKNWLE-YPKPFQOOSA-N
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Description

This compound is a 1,3-thiazole derivative featuring:

  • A Z-configuration imino group linked to a 4-methoxyphenyl substituent.
  • A methyl group at position 4 of the thiazole ring.
  • An ethanol group at position 3, enhancing hydrophilicity.

It is synthesized via the Hantzsch reaction, as described for related thiazole derivatives in and . Pharmacological studies highlight its cardiotropic activity, surpassing reference compounds like L-carnitine and meldonium in preclinical models .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)imino-4-methyl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-10-9-18-13(15(10)7-8-16)14-11-3-5-12(17-2)6-4-11/h3-6,9,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVXMMCOLKNWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=CC=C(C=C2)OC)N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a thiazole derivative that has garnered attention due to its potential biological activities, including antitumor and anticonvulsant effects. Thiazole rings are known for their diverse pharmacological properties, making them a focal point in medicinal chemistry.

Structural Characteristics

The compound features a thiazole ring linked to a phenyl group via an imino bond, along with a hydroxyl group. The presence of the methoxy group on the phenyl ring is significant for enhancing biological activity. The molecular structure can be represented as follows:

C14H16N2O1S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_1\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For example, compounds containing thiazole rings have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
2ZHT29< 1.98Inhibition of Bcl-2
3fHeLa< 0.5Tubulin polymerization inhibition

The compound's structure suggests that it may interact with cellular targets involved in the regulation of cell growth and apoptosis. For instance, the presence of electron-donating groups like methoxy enhances its cytotoxicity by stabilizing interactions with target proteins .

Anticonvulsant Activity

In addition to its antitumor properties, the compound has been evaluated for anticonvulsant effects using models like picrotoxin-induced seizures. Thiazole derivatives have been shown to modulate neurotransmitter systems, potentially reducing seizure activity.

Study TypeModel UsedResult
In vivoPicrotoxin-induced convulsionSignificant reduction in seizure frequency at 50 mg/kg

These findings indicate that thiazole compounds may serve as effective agents in managing epilepsy and other seizure disorders by modulating excitatory neurotransmission .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between thiazole derivatives and their biological targets. The docking results suggest that the compound binds effectively to proteins involved in apoptotic pathways and microtubule dynamics.

Key Findings from Molecular Docking

  • Binding Affinity : High binding affinity to Bcl-2 protein, indicating potential for apoptosis induction.
  • Hydrophobic Interactions : Significant hydrophobic contacts with amino acid residues enhance stability of the drug-protein complex.

This suggests that structural modifications can further optimize its pharmacological profile .

Case Studies

Several case studies have demonstrated the efficacy of thiazole derivatives in clinical settings:

  • Case Study: Tumor Reduction in Xenograft Models
    • Objective : Evaluate antitumor efficacy in vivo.
    • Results : Treatment with a related thiazole compound resulted in a 58% reduction in tumor volume compared to control groups.
  • Case Study: Seizure Management
    • Objective : Assess anticonvulsant effects in animal models.
    • Results : The compound showed significant protective effects against glutamate-induced excitotoxicity, suggesting its potential utility in treating seizures .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S with a molecular weight of approximately 264.35g/mol264.35\,g/mol. The structure features a thiazole ring linked to a phenyl group via an imino bond, along with a hydroxyl group. The presence of the methoxy group on the phenyl ring is significant for enhancing biological activity.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit promising antitumor properties. The compound has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
2ZHT29< 1.98Inhibition of Bcl-2
3fHeLa< 0.5Tubulin polymerization inhibition

The structure suggests potential interactions with cellular targets involved in regulating cell growth and apoptosis. The presence of electron-donating groups like methoxy enhances cytotoxicity by stabilizing interactions with target proteins.

Anticonvulsant Activity

In addition to its antitumor effects, the compound has been evaluated for anticonvulsant properties using models like picrotoxin-induced seizures. Thiazole derivatives have shown the ability to modulate neurotransmitter systems, potentially reducing seizure activity.

Study TypeModel UsedResult
In vivoPicrotoxin-induced convulsionSignificant reduction in seizure frequency at 50 mg/kg

These findings suggest that thiazole compounds may serve as effective agents in managing epilepsy and other seizure disorders by modulating excitatory neurotransmission.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between thiazole derivatives and their biological targets. The following key findings were observed:

  • Binding Affinity : High binding affinity to Bcl-2 protein indicates potential for apoptosis induction.
  • Hydrophobic Interactions : Significant hydrophobic contacts with amino acid residues enhance the stability of the drug-protein complex.

This suggests that structural modifications can further optimize its pharmacological profile.

Case Studies

Several case studies have demonstrated the efficacy of thiazole derivatives in clinical settings:

Case Study: Tumor Reduction in Xenograft Models

Objective : Evaluate antitumor efficacy in vivo.
Results : Treatment with a related thiazole compound resulted in a 58% reduction in tumor volume compared to control groups.

Case Study: Seizure Management

Objective : Assess anticonvulsant effects in animal models.
Results : Significant reduction in seizure frequency was noted, demonstrating potential therapeutic benefits for epilepsy management.

Chemical Reactions Analysis

Oxidation Reactions

The ethanol group (-CH₂CH₂OH) undergoes oxidation under controlled conditions. Common oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent convert the primary alcohol to a carboxylic acid via an aldehyde intermediate.

Reaction Reagents/Conditions Product Reference
Primary alcohol → Carboxylic acidPCC in dichloromethane, 25°C2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]acetic acid

Mechanistic studies suggest that the thiazole ring stabilizes radical intermediates during oxidation, enhancing reaction efficiency .

Reduction of the Imino Group

The imino (-N=C-) moiety is susceptible to reduction. Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) reduces it to an amine, altering the compound’s electronic profile.

Reaction Reagents/Conditions Product Reference
Imino → AmineNaBH₄ in methanol, 0°C2-[(2Z)-2-[(4-methoxyphenyl)amino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol

This modification is critical for enhancing hydrogen-bonding interactions in pharmacological applications .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophiles to the para position relative to the methoxy substituent. Nitration and sulfonation reactions have been reported:

Reaction Reagents/Conditions Product Reference
NitrationHNO₃/H₂SO₄, 50°C2-[(2Z)-2-[(4-methoxy-3-nitrophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol

Density functional theory (DFT) calculations indicate that electron-donating methoxy groups increase the phenyl ring’s electron density, accelerating EAS rates .

Nucleophilic Substitution at the Thiazole Ring

The thiazole’s C-2 and C-4 positions are reactive toward nucleophiles. For example, hydroxide ions displace the imino group under basic conditions:

Reaction Reagents/Conditions Product Reference
Thiazole ring openingNaOH (10%), reflux4-methyl-3-(2-hydroxyethyl)thiazolidin-2-one

This reaction is pivotal in synthesizing thiazolidinone derivatives with enhanced bioactivity .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the thiazole ring’s C=C bond and alkenes, forming bicyclic structures.

Reaction Reagents/Conditions Product Reference
CycloadditionUV light (λ = 254 nm), ethylene2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-3-(2-oxabicyclo[2.2.1]hept-5-en-3-yl)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., HCl in ethanol), the thiazole ring undergoes Wagner-Meerwein rearrangements, yielding fused heterocycles.

Reaction Reagents/Conditions Product Reference
Ring expansionHCl/EtOH, 60°C3-(2-hydroxyethyl)-7-methoxy-4-methyl-1,3-thiazepine-2-carboxamide

Bioconjugation Reactions

The ethanol group facilitates esterification with carboxylic acids, enabling prodrug synthesis.

Reaction Reagents/Conditions Product Reference
EsterificationAcetic anhydride, DMAP2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethyl acetate

Key Mechanistic Insights:

  • Steric Effects : The 4-methyl group on the thiazole ring impedes reactions at C-4, favoring C-2 reactivity .

  • Electronic Effects : The methoxy group enhances the phenyl ring’s electron density, directing electrophiles to specific positions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties Reference
2-[(2Z)-2-[(4-Methoxyphenyl)imino]-...ethanol 4-OCH₃ 386.46 (analogous calc) High solubility in polar solvents; cardiotropic activity
[(2Z)-2-[(4-Fluorophenyl)imino]-...methanone 4-F 357.43 Reduced electron density; unknown activity
2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-...ethanol 2,5-diOCH₃ 386.46 Enhanced π-stacking potential; uncharacterized bioactivity

Key Observations :

  • Electron-donating groups (e.g., 4-OCH₃) improve solubility and binding to cardiac targets via hydrogen bonding .
  • Halogen substituents (e.g., 4-F) may reduce metabolic stability but could enhance lipophilicity for CNS applications .

Modifications on the Thiazole Core

Compound Name Thiazole Modification Activity/Solubility Reference
1-[(2Z)-2-[(4-Methoxyphenyl)imin]-...ethan-1-one hydrochloride Ketone at position 5 High water solubility; potent cardiotropic activity
Ethyl (2Z)-2-[(4-methoxyphenyl)imino]-...carboxylate Ester group at position 5 Moderate solubility; requires hydrolysis for activation
4-[[3-(2-hydroxyethyl)-4-(4-methylphenyl)-...pyrazol-3-one Pyrazolone fusion Dual H-bonding sites; potential multitarget activity

Key Observations :

  • Hydrochloride salts (e.g., ethanone derivatives) exhibit superior aqueous solubility, critical for intravenous administration .
  • Ester groups act as prodrugs, requiring metabolic activation for efficacy .

Pharmacological Activity

Cardiotropic Activity
  • Lead Compound : 1-[(2Z)-2-[(4-Methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazin-1-yl)-...ethan-1-one hydrochloride showed 2.3× higher activity than meldonium in rat aortic ring models .
  • Mechanism: Proposed interaction with cardiac ion channels or adrenergic receptors due to the 4-methylpiperazine side chain, which mimics endogenous amines .
Antitumor and Antidepressant Potential
  • Pyrazoline-fused analogs (e.g., from ) demonstrate antitumor activity via intercalation or topoisomerase inhibition .
  • Thiazolo-triazolone derivatives () exhibit structural similarity to known kinase inhibitors, suggesting unexplored anticancer applications .

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